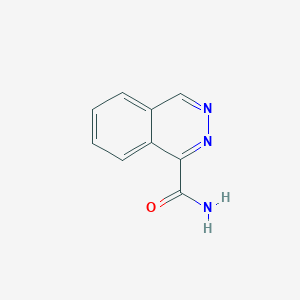
Phthalazine-1-carboxamide
Übersicht
Beschreibung
Phthalazine-1-carboxamide is a building block of Favipiravir . It has attracted attention in the field of research due to its wide spectrum of biological activity and therapeutic applications . Phthalazine is a good lead compound for the synthesis of novel drugs .
Synthesis Analysis
Phthalazine-1-carboxamide can be synthesized from isobenzofuran-1,3-dione, isoindoline-1,3-dione, furo [3,4-b] pyrazine-5,7-dione, or 1H-pyrrolo [3,4-c] pyridine-1,3-dione with monohydrate hydrazine . The synthesis of phthalazinones largely depends on transition-metal catalysis, especially by palladium-catalyzed carbonylation .
Molecular Structure Analysis
The molecular structure of Phthalazine-1-carboxamide is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H7N3O .
Chemical Reactions Analysis
Phthalazine forms different derivatives with interesting biological properties due to the presence of better pharmacophoric moiety . The reaction of the readily obtainable starting material 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with one carbon donor like phenyl isothiocyanate, phenyl isocyanate, triethylorthoformate, formic acid and different electrophilic reagents such as anhydrides, chro-men-1,3-dione, chloroacetyl chloride, acetic anhydride, arylidene malononitrile, ethoxymethylene malononitrile and ethyl acetoacetate leads to the formation of phthalazine derivatives .
Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
Phthalazine-1-carboxamide derivatives, such as Hydralazine, have been developed as antihypertensive agents . These agents work by causing direct vasodilation, which helps lower blood pressure .
Cardiovascular System Effects
Some phthalazine derivatives have shown a broad spectrum of action on the cardiovascular system . This includes not only antihypertensive effects but also inhibition of platelet aggregation and phosphodiesterases .
Antimicrobial Agents
Phthalazine and phthalazinone derivatives have been used to construct a novel series of antimicrobial agents . These agents have been screened against different microbial strains, including Gram-negative and Gram-positive bacteria .
Anti-inflammatory Agents
A novel series of 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives have been synthesized as potent anti-inflammatory agents . These agents act on tumor necrosis factor (TNF -α) as inhibitors of NF-κB activation .
Antidiabetic Agents
Phthalazine derivatives have also been reported to have antidiabetic properties . This makes them potential candidates for the treatment of diabetes .
Anticonvulsant Agents
Phthalazine derivatives have been found to have anticonvulsant properties . This suggests their potential use in the treatment of conditions like epilepsy .
Antineoplastic Agents
Phthalazine derivatives have been reported to have antineoplastic (anti-cancer) properties . This suggests their potential use in cancer treatment .
Antifungal and Antiparasitic Agents
Phthalazine derivatives have been reported to have antifungal and antiparasitic activities . This suggests their potential use in the treatment of fungal infections and parasitic diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
Phthalazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have significant biological activities For instance, it has been reported to have antihypertensive effects, which could be related to its interaction with vascular endothelial growth factor receptor (VEGFR) and B-raf .
Biochemical Pathways
PCN appears to affect several biochemical pathways. For example, it has been found to influence the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α in HepG-2 cells . These proteins play crucial roles in cell proliferation, apoptosis, and inflammation, suggesting that PCN may exert its effects by modulating these pathways. Additionally, PCN has been found to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation pathways .
Pharmacokinetics
Given the complex structure of PCN, it is likely that it is metabolized by the liver and excreted by the kidneys
Result of Action
The molecular and cellular effects of PCN’s action are diverse. It has been found to have antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities . In cancer cells, it has been found to affect the expression levels of various proteins, potentially leading to cell death . Furthermore, it has been found to have a significant antiproliferative activity .
Action Environment
The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, it has been found that salt stress, low concentrations of ferric iron, phosphate, sulfate, and ammonium ions can reduce PCN levels . Furthermore, certain nitrogen sources can greatly influence PCN levels . These findings suggest that the action of PCN can be modulated by the environment in which it is present.
Eigenschaften
IUPAC Name |
phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLKCZILZRALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170940-78-0 | |
| Record name | 1-phthalazinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




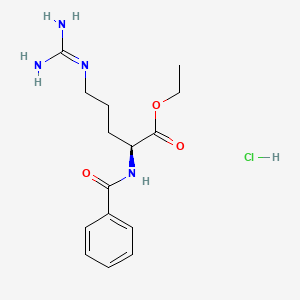

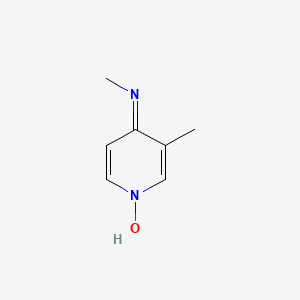




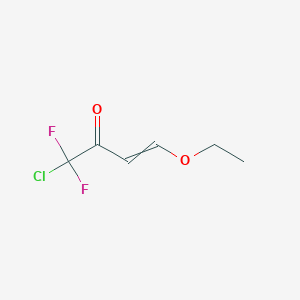

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B3420106.png)
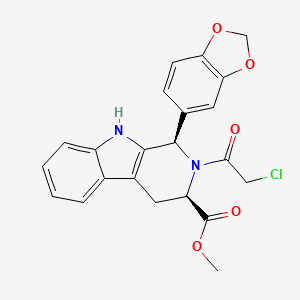

![4-[(3-Methylphenyl)methoxy]benzonitrile](/img/structure/B3420118.png)